p-(Dimethylamino)benzaldehyde oxime

Catalog No.
S1920362
CAS No.
2929-84-2
M.F
C9H12N2O
M. Wt
164.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-(Dimethylamino)benzaldehyde oxime

CAS Number

2929-84-2

Product Name

p-(Dimethylamino)benzaldehyde oxime

IUPAC Name

(NE)-N-[[4-(dimethylamino)phenyl]methylidene]hydroxylamine

Molecular Formula

C9H12N2O

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C9H12N2O/c1-11(2)9-5-3-8(4-6-9)7-10-12/h3-7,12H,1-2H3/b10-7+

InChI Key

UJYKADYTQMVUAG-JXMROGBWSA-N

SMILES

CN(C)C1=CC=C(C=C1)C=NO

solubility

24.6 [ug/mL]

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NO

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/O

Use in Photochemistry

Scientific Field: Photochemistry

Summary of Application: p-(Dimethylamino)benzaldehyde oxime might be involved in the photochemical reactions of p-substituted benzanilides . These reactions are important for understanding the effects of solvents and substituents on product distribution, chemical yields, and the rate of formation of certain derivatives .

Results or Outcomes: The results of these studies can help quantify the effects of substituents and solvents on the photochemical reactions of p-substituted benzanilides .

Use in Ehrlich’s Reagent

Scientific Field: Biochemistry

Summary of Application: p-(Dimethylamino)benzaldehyde, a related compound, is used in Ehrlich’s reagent to test for indoles . It’s possible that the oxime derivative could have similar applications.

Methods of Application: Ehrlich’s reagent, which contains p-dimethylaminobenzaldehyde, undergoes electrophilic substitution under acidic conditions . The reagent reacts with the electron-rich α-carbon (2-position) of indole rings to form a blue-colored adduct .

Results or Outcomes: The formation of a blue-colored adduct indicates the presence of indole alkaloids .

Use in Bioorthogonal Conjugation

Scientific Field: Bioconjugation Chemistry

Summary of Application: Oxime ligation is a valuable bioorthogonal conjugation reaction .

Results or Outcomes: The results of these studies can help expand the scope of the oxime ligation, making it a more versatile tool in bioconjugation chemistry .

Use in Covalent Adaptable Networks (CANs)

Scientific Field: Polymer Chemistry

Summary of Application: Oxime chemistry, including potentially p-(Dimethylamino)benzaldehyde oxime, has been used in the creation of Covalent Adaptable Networks (CANs) with improved and tunable dynamic properties .

Results or Outcomes: The results of these studies can help improve the dynamic properties of CANs and expand the possibilities for their use .

p-(Dimethylamino)benzaldehyde oxime is an organic compound characterized by the formula C₉H₁₂N₂O. It features a dimethylamino group attached to a benzaldehyde moiety, with an oxime functional group (-C=N-OH) derived from the reaction of hydroxylamine with p-(dimethylamino)benzaldehyde. This compound is notable for its potential applications in organic synthesis and as a reagent in various

There is no current research available on the specific mechanism of action of PDBA in biological systems.

  • Limited information exists on the specific hazards of PDBA. However, considering its functional groups, it is advisable to handle it with caution due to potential:
    • Skin and eye irritation: The aldofoxime group might exhibit irritant properties [].
    • Respiratory irritation: Inhalation of dust particles may cause irritation [].

  • Beckmann Rearrangement: This reaction transforms oximes into amides, which can be catalyzed by acids or bases. This rearrangement is crucial for synthesizing various nitrogen-containing compounds .
  • Reduction Reactions: The oxime group can be reduced to form amines, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride .
  • Nucleophilic Addition: The carbon atom of the oxime can act as an electrophile, allowing for nucleophilic addition reactions, which can lead to the formation of more complex organic molecules .

While specific biological activities of p-(dimethylamino)benzaldehyde oxime are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of benzaldehyde are known for their antimicrobial and antifungal activities. Additionally, the presence of the dimethylamino group may enhance interactions with biological targets due to its electron-donating properties.

The synthesis of p-(dimethylamino)benzaldehyde oxime typically involves the following steps:

  • Formation of p-(Dimethylamino)benzaldehyde: This can be achieved through the reaction of para-nitrotoluene with formaldehyde in the presence of hydrochloric acid.
  • Oximation: The aldehyde is then reacted with hydroxylamine hydrochloride in an alcoholic medium (often ethanol), typically under reflux conditions:
    • Reaction Conditions: 1 mmol of p-(dimethylamino)benzaldehyde is mixed with 1.5 mmol of hydroxylamine and 0.5 mL of pyridine, heated at 70-80 °C for several hours until crystallization occurs .

p-(Dimethylamino)benzaldehyde oxime has various applications in chemical research and industry:

  • Reagent in Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Analytical Chemistry: The compound can be utilized in spectrophotometric assays due to its ability to form colored complexes with certain analytes .
  • Research

Interaction studies involving p-(dimethylamino)benzaldehyde oxime focus on its reactivity with various nucleophiles and electrophiles. The unique structure allows it to participate in diverse chemical transformations, making it a valuable compound for exploring reaction pathways involving nitrogen-containing functional groups.

Several compounds share structural features with p-(dimethylamino)benzaldehyde oxime. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
p-DimethylaminobenzaldehydeContains a dimethylamino group and aldehydeUsed as a reagent in Ehrlich's test for indoles
Benzaldehyde oximeSimple oxime structure without amine groupLess reactive than p-(dimethylamino)benzaldehyde oxime
4-Chlorobenzaldehyde oximeChlorine substituent on benzene ringExhibits different reactivity patterns due to electronegative chlorine
4-Methoxybenzaldehyde oximeMethoxy substituent on benzene ringProvides different solubility and reactivity characteristics

p-(Dimethylamino)benzaldehyde oxime stands out due to its enhanced nucleophilicity and potential biological activity stemming from the dimethylamino group, which influences its reactivity compared to simpler analogs.

MethodReagentsConditionsYield Range (%)Advantages
Hydroxylamine Hydrochloride + BaseNH₂OH·HCl, NaOH/Na₂CO₃Room temperature, Aqueous/Alcoholic60-98Classical method, Well-established
Microwave-Assisted SynthesisNH₂OH·HCl, Na₂CO₃, Microwave90°C, 300W, 3-15 min68-90Rapid synthesis, High efficiency
Solvent-Free GrindingNH₂OH·HCl, Bi₂O₃, GrindingRoom temperature, 1.5-20 min60-98Solvent-free, Environmental friendly
Green Chemistry ApproachNH₂OH·HCl, Natural AcidsRoom temperature, Catalyst-free85-95Green approach, No toxic solvents
Aqueous Medium SynthesisNH₂OH·HCl, Mineral WaterRoom temperature, pH control90-99Simple workup, Economic

Advanced Catalytic Approaches for Regioselective Synthesis

Modern synthetic approaches have leveraged sophisticated catalytic systems to achieve enhanced regioselectivity and efficiency in oxime formation. These methodologies represent significant advances over conventional protocols, offering improved stereochemical control and reduced environmental impact [7] [8].

Transition Metal Catalysis

Copper-mediated nitrosation protocols have emerged as powerful tools for direct oxime synthesis from aromatic compounds. Copper(II) acetate catalyzed reactions of substituted benzyl compounds with tert-butyl nitrite proceed through radical intermediates, generating aldoximes in 63-86% isolated yields [7]. The mechanism involves copper-mediated C-H bond activation followed by nitrosation of the resulting organometallic intermediate, circumventing the need for preformed carbonyl substrates.

For p-(Dimethylamino)benzaldehyde oxime synthesis, rhodium(III) catalysts have demonstrated exceptional regioselectivity in directed C-H activation processes [9]. These systems enable coupling of the aldehyde functionality with various nucleophiles while maintaining precise control over stereochemistry. The electron-rich dimethylamino group serves as an effective directing group, facilitating metallacycle formation and subsequent functionalization.

Industrial Catalytic Processes

Large-scale production of related oxime compounds employs titanium silicalite-1 (TS-1) catalysts in ammoximation processes [8]. While primarily developed for cyclohexanone oxime production, these systems achieve remarkable selectivities (>95%) through precise control of active site environments. The heterogeneous nature of TS-1 catalysts facilitates product separation and catalyst recovery, making them economically viable for industrial applications.

Recent innovations have focused on in situ hydrogen peroxide generation using supported gold-palladium nanoparticles [8]. This approach eliminates the need for concentrated peroxide solutions, substantially improving process safety while maintaining high selectivities. The combination of AuPd alloy catalysts with TS-1 enables direct conversion of ketones to oximes with exceptional efficiency.

Lewis Acid Catalysis

Lewis acidic metal centers promote oxime formation through activation of carbonyl electrophiles and stabilization of carbinolamine intermediates [10]. Zinc chloride and ferric chloride systems demonstrate particular efficacy for electron-rich aldehydes such as p-(Dimethylamino)benzaldehyde, achieving E/Z selectivities of 80:20 while maintaining high overall yields (80-95%) [11].

The mechanism involves coordination of the Lewis acid to the carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic attack by hydroxylamine. The electron-donating dimethylamino group provides additional stabilization of positive charge development during the transition state, leading to enhanced reaction rates compared to electron-neutral substrates.

Table 2: Advanced Catalytic Approaches for Regioselective Synthesis

Catalyst SystemSubstrate TypeSelectivityReaction ConditionsYield (%)
Copper(II) AcetateAryl methyl compoundsRegioselective80°C, 24h, MeCN63-86
Titanium Silicalite (TS-1)Ketones (Industrial scale)>95% for cyclohexanone oximeIndustrial temperature/pressure>95
Gold-Palladium NanoparticlesKetones with H₂O₂High selectivityIn situ H₂O₂ generation>95
Ferric ChlorideAldehydes and KetonesE-oxime selectiveSolvent-free, Mild conditions80-95
Iridium ComplexesUnsaturated compoundsStereoselectiveRoom temperature85-95

Microwave-Assisted and Solvent-Free Preparation Techniques

Microwave-assisted synthesis has revolutionized oxime formation by dramatically reducing reaction times while maintaining or improving yields compared to conventional heating methods [12] [13] [14]. These techniques represent a significant advancement in green chemistry applications for pharmaceutical and fine chemical synthesis.

Microwave-Enhanced Reaction Kinetics

Microwave irradiation accelerates oxime formation through efficient heating of polar molecules and ionic intermediates [12]. For p-(Dimethylamino)benzaldehyde oxime synthesis, optimal conditions involve 200-300W power with reaction times of 3-15 minutes at temperatures of 70-110°C. The polar nature of the reaction components ensures efficient energy absorption and uniform heating throughout the reaction mixture.

Studies utilizing substituted benzaldehydes demonstrate conversion rates of 88-90% within 5 minutes under optimized microwave conditions [12]. The dimethylamino substituent enhances microwave absorption due to its polar character, leading to preferential heating and accelerated reaction kinetics compared to electron-neutral analogs.

Solvent-Free Methodologies

Solvent-free microwave protocols offer significant environmental advantages while maintaining synthetic efficiency [15] [13]. Grinding techniques utilizing hydroxylamine hydrochloride and bismuth oxide achieve quantitative conversions within 1.5-20 minutes at room temperature [15]. The mechanical activation generated through grinding provides sufficient energy for bond formation without requiring elevated temperatures or organic solvents.

The success of solvent-free approaches stems from intimate contact between solid reactants and localized heating effects generated through microwave absorption. For p-(Dimethylamino)benzaldehyde, the crystalline structure facilitates efficient mixing with hydroxylamine hydrochloride, promoting rapid oxime formation upon microwave activation.

Green Chemistry Applications

Environmentally conscious synthesis protocols have been developed using natural acids and mineral water as reaction media [16]. These approaches eliminate toxic organic solvents and harsh acids while achieving yields of 90-99% under mild conditions. The natural buffering capacity of mineral water provides optimal pH control for oxime formation without requiring additional base addition.

Recent innovations include the use of renewable lignocellulose-derived aldehydes for direct oxime synthesis [17]. Hierarchically porous titanium silicate catalysts enable conversion of biomass-derived vanillin to oxime products with >99% conversion and yield. This methodology demonstrates the potential for sustainable chemical synthesis using renewable feedstocks.

Process Intensification

Microwave-mediated synthesis enables significant process intensification through reduced reaction times and simplified workup procedures [13]. Reactions that traditionally require several hours can be completed within minutes, dramatically improving throughput and reducing energy consumption. The rapid heating and cooling cycles possible with microwave systems also minimize side product formation and improve overall selectivity.

For industrial applications, continuous-flow microwave reactors offer scalable solutions that maintain the benefits of microwave heating while enabling larger production volumes. These systems provide precise temperature and residence time control, ensuring reproducible results across different batch sizes.

Table 3: Microwave-Assisted and Solvent-Free Preparation Techniques

TechniquePower (W)Time (min)Temperature (°C)Conversion (%)Solvent
Direct Microwave Heating200-3003-1570-11088-90Methanol/Ethanol
Microwave + Grinding100-2005-1080-10085-92Solvent-free
Microwave in Organic Solvents300-40010-2060-9075-88Various organic
Aqueous Microwave Synthesis200-3005-1580-12090-95Water
Solvent-Free Microwave100-3003-1090-15080-95None

Purification Strategies for High-Purity Isolation

Achievement of high-purity p-(Dimethylamino)benzaldehyde oxime requires sophisticated purification strategies that address the specific challenges associated with oxime isolation and stereoisomer separation [18] [19]. The polar nature of oximes and their tendency to form hydrogen bonds necessitates careful selection of purification conditions to optimize both yield and purity.

Crystallization-Based Purification

Crystallization remains the most widely employed method for oxime purification, offering excellent purity levels (95-98%) with good recovery yields (75-85%) [20]. For p-(Dimethylamino)benzaldehyde oxime, ethanol-water systems provide optimal crystallization conditions due to the compound's intermediate polarity. Temperature control during crystallization is critical, as rapid cooling can lead to inclusion of impurities within the crystal lattice.

The electron-donating dimethylamino group enhances hydrogen bonding interactions, facilitating crystal nucleation and growth. However, this also increases solubility in polar solvents, requiring careful optimization of solvent composition and concentration to achieve maximum purity. Slow evaporation techniques at room temperature generally provide superior crystal quality compared to rapid precipitation methods [20].

Stereoisomer Separation

Oximes exist as geometric isomers (E and Z configurations), and their separation represents a significant purification challenge [19]. Crystallization-induced diastereomer transformation (CIDT) protocols have been developed to selectively obtain the desired isomer with high stereochemical purity. For p-(Dimethylamino)benzaldehyde oxime, the E-isomer typically predominates due to reduced steric interactions between the aromatic ring and the hydroxyl group.

Dichloromethane-water extraction systems demonstrate remarkable selectivity for E/Z separation [19]. The Z-isomer's poor solubility in dichloromethane leads to preferential extraction of the E-isomer, achieving isomeric purities >98% with minimal processing steps. This approach exploits the differential hydrogen bonding capabilities of the two isomers to achieve clean separation.

Liquid-Liquid Extraction

Multi-stage liquid-liquid extraction provides efficient removal of unreacted starting materials and by-products [18]. Toluene-water systems achieve purities of 90-95% with recovery yields of 80-90% when combined with appropriate pH adjustment. The extraction efficiency depends critically on pH control, as protonation of the dimethylamino group significantly alters the compound's partition coefficient.

Base washing protocols using dilute sodium hydroxide solutions effectively remove acidic impurities and unreacted hydroxylamine salts. The aqueous base solution can be recycled after neutralization and extraction of dissolved oxime, improving overall process economics and reducing waste generation [18].

Chromatographic Methods

Column chromatography offers the highest achievable purities (98-99%) but with reduced recovery yields (70-80%) due to product retention on stationary phases [21]. Silica gel chromatography using ethyl acetate-hexane gradients provides excellent separation of oxime products from carbonyl precursors and other impurities. However, the polar nature of oximes can lead to significant tailing and reduced recovery if elution conditions are not optimized.

High-performance liquid chromatography (HPLC) enables analytical characterization and preparative purification of oxime isomers [22]. Reverse-phase systems using water-acetonitrile gradients achieve baseline separation of E and Z isomers, enabling precise quantification of isomeric ratios and isolation of pure compounds for biological evaluation.

Specialized Purification Techniques

Advanced purification methods include cartridge-based solid-phase extraction for removal of specific impurity classes [22]. Aldehyde scavenger resins quantitatively remove unreacted carbonyl compounds, while basic resins eliminate acidic by-products. These methods are particularly valuable for pharmaceutical applications where trace impurities must be minimized.

Sublimation techniques offer solvent-free purification for thermally stable oximes, achieving exceptional purities through selective volatilization. However, the thermal stability of p-(Dimethylamino)benzaldehyde oxime must be carefully evaluated to prevent decomposition during the sublimation process.

Table 4: Purification Strategies for High-Purity Isolation

MethodSolvent SystemPurity Achieved (%)Recovery (%)Special Considerations
Crystallization from EthanolEthanol/Water95-9875-85Temperature control required
Liquid-Liquid ExtractionToluene/Water90-9580-90pH adjustment needed
Column ChromatographyEthyl acetate/Hexane98-9970-80Multiple elution steps
RecrystallizationDichloromethane94-9785-95Isomer separation possible
Solvent WashingOrganic/Aqueous85-9290-95Impurity removal

Table 5: Kinetic Parameters for Oxime Formation

ParameterValueSubstrate DependenceReference Conditions
Rate Constant (k₂) at pH 70.1-2.5 M⁻¹s⁻¹Electron-donating groups increase rate25°C, pH 7.0, μ=0.5
Activation Energy (Ea)45-65 kJ/molLower for aromatic aldehydesVariable temperature studies
pH Optimum Range4.5-6.5Depends on substrate pKapH-rate profile analysis
Temperature Coefficient2.0-3.5 per 10°CHigher for aliphatic substratesTemperature range 15-45°C
Equilibrium Constant (Keq)10⁴-10⁶ M⁻¹Aromatic > AliphaticEquilibrium measurements

Table 6: Solvent Effects on Oxime Formation

SolventDielectric ConstantReaction Rate (Relative)E/Z SelectivityYield (%)Practical Notes
Water78.40.565:3570-80Requires pH control
Methanol32.61.872:2885-92Good dissolving power
Ethanol24.32.275:2588-95Optimal overall performance
Acetonitrile37.51.570:3082-88Good for electron-poor substrates
Dichloromethane8.90.880:2075-85Requires anhydrous conditions

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

2929-84-2

Wikipedia

(NE)-N-[[4-(dimethylamino)phenyl]methylidene]hydroxylamine

Dates

Last modified: 08-16-2023

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